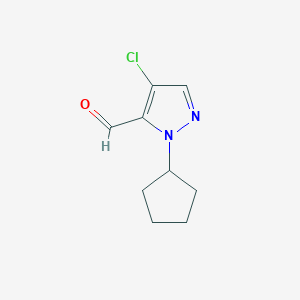

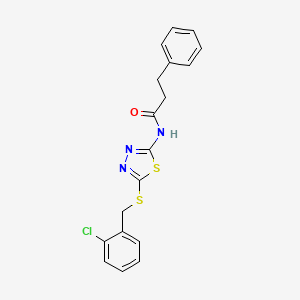

![molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8](/img/structure/B2589096.png)

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,4-d]pyrimidin-4(3H)-thione . Thieno[3,4-d]pyrimidin-4(3H)-thione is a photosensitizer for cancer cells, which is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . It efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Synthesis Analysis

The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves thionation of nucleobases . In another study, 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides 4, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes 3 with aromatic isocyanates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione include thionation of nucleobases . Another study mentioned the base catalyzed reactions of nucleophilic reagents with carbodiimides .Scientific Research Applications

Synthesis and Characterization

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating its effectiveness for quality control (Ye et al., 2012).

Antitumor and Antibacterial Agents : Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing high antitumor activity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Antimicrobial Activity : Synthesis of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mittal et al., 2011).

Therapeutic Applications

Antitumor Agents : Dual inhibitors of dihydrofolate reductase and thymidylate synthase based on pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated, showing potent antitumor activity and highlighting the scaffold's utility for developing antitumor agents (Gangjee et al., 2005).

Histone Deacetylase Inhibitor : The design and synthesis of an orally active histone deacetylase inhibitor demonstrated selective inhibition of HDACs 1-3 and 11, showing potential as an anticancer drug (Zhou et al., 2008).

Herbicidal Activity : Sulfonanilides with a pyrimidinyl-containing group showed high herbicidal activity and broad-spectrum weed control, including against paddy weeds, without harming rice plants, indicating their potential use in agricultural applications (Yoshimura et al., 2011).

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQPNIKQSEUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

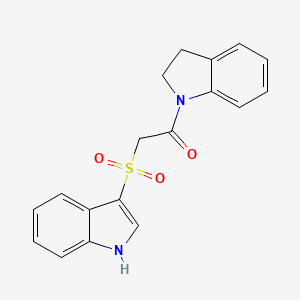

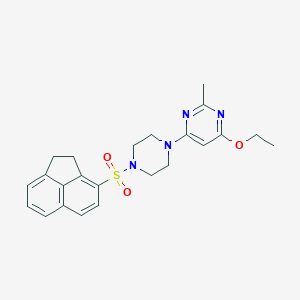

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

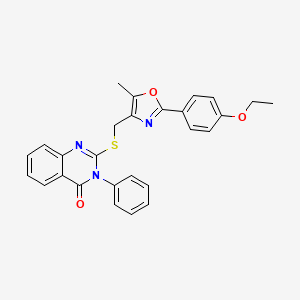

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

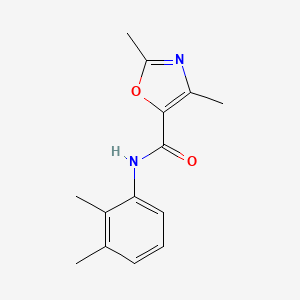

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)